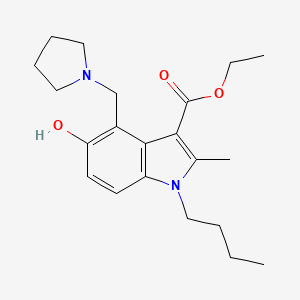![molecular formula C17H17Cl2N3OS B3984636 N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984636.png)
N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide
説明
N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide, also known as DCA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a member of the thioamides family, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide involves the inhibition of pyruvate dehydrogenase kinase, which is an enzyme that inhibits the pyruvate dehydrogenase complex. The pyruvate dehydrogenase complex is involved in glucose metabolism, and its activation by this compound leads to increased glucose oxidation and ATP production. Additionally, this compound has been shown to induce apoptosis in cancer cells by altering the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activation of the pyruvate dehydrogenase complex and its induction of apoptosis in cancer cells, this compound has been shown to have anti-inflammatory effects, to increase insulin sensitivity, and to improve mitochondrial function. Additionally, this compound has been shown to decrease lactate production in cancer cells, which is a hallmark of cancer metabolism.
実験室実験の利点と制限
One advantage of using N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide in lab experiments is its potency and specificity. This compound has been shown to have a high affinity for pyruvate dehydrogenase kinase, making it a useful tool for studying the regulation of glucose metabolism. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high doses. Additionally, this compound has been shown to have variable effects in different cell types, which may limit its usefulness in certain experimental systems.
将来の方向性
There are a number of potential future directions for research on N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide. One area of interest is the development of novel derivatives of this compound that may have improved potency or specificity for pyruvate dehydrogenase kinase. Additionally, there is interest in studying the effects of this compound on other metabolic pathways, as well as its potential to treat other diseases such as cardiovascular disease and neurodegenerative diseases. Finally, there is interest in studying the combination of this compound with other drugs or therapies, as it may have synergistic effects in cancer treatment.
科学的研究の応用
N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity, particularly against glioblastoma multiforme, a highly aggressive brain tumor. This compound has also been studied for its potential to treat metabolic disorders such as diabetes and obesity, as it has been shown to activate the pyruvate dehydrogenase complex, which is involved in glucose metabolism. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[2,2-dichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS/c1-11-6-5-9-13(10-11)20-17(24)22-15(14(18)19)21-16(23)12-7-3-2-4-8-12/h2-10,14-15H,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCRLEZFYUFKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-5-(1-naphthyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3984557.png)
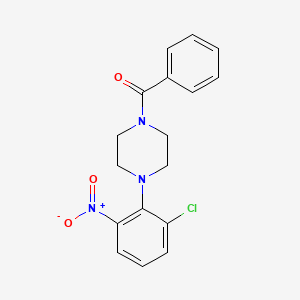
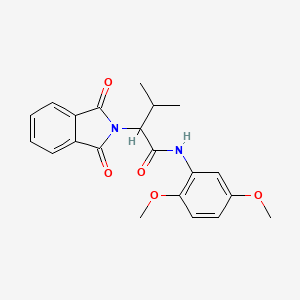
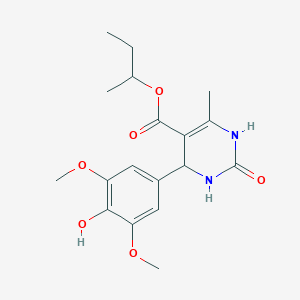
![3-[(2,4-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984579.png)
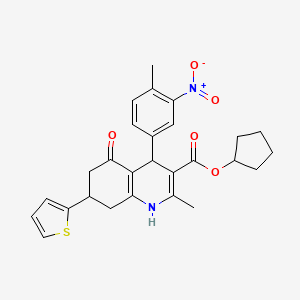
![2-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3984594.png)

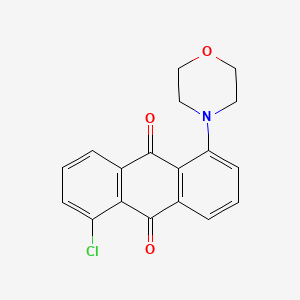

![1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984618.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984624.png)

